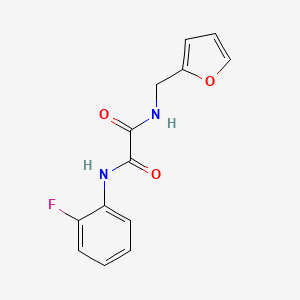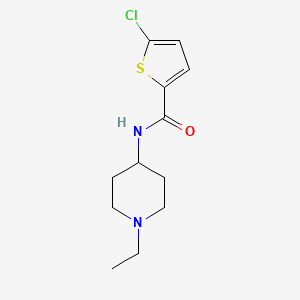
N-(2-fluorophenyl)-N'-(2-furylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(2-furylmethyl)ethanediamide is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.07537038 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorophores in Molecular Imaging
Fluorophores, including various fluorinated compounds, are crucial in molecular imaging, especially for in vivo cancer diagnosis. Optical imaging with fluorophores, due to their fluorescent properties, allows for real-time detection of cancerous cells using relatively inexpensive and portable equipment. Despite potential toxicity, the safety of fluorophores for patient administration is under continuous investigation, emphasizing the need for balancing fluorescent characteristics against safety concerns (Alford et al., 2009).
Advancements in Fluoroalkylation
The development of aqueous fluoroalkylation reactions represents a significant stride toward green chemistry. Fluorine-containing functionalities are integral in designing pharmaceuticals, agrochemicals, and materials due to their distinct impacts on physical, chemical, and biological properties. Recent explorations into environment-friendly fluoroalkylation reactions showcase the potential for creating more sustainable chemical processes, highlighting the importance of fluorinated compounds in advancing green synthetic methods (Song et al., 2018).
Fluorescence Guided Surgery Systems
Fluorescence-guided surgery (FGS) systems, which often use fluorophores, have seen significant advancements in aiding surgical decisions through molecular information. While most FGS research has focused on indocyanine green (ICG), the exploration of fluorinated probes for FGS is expanding. These developments underscore the potential of fluorinated molecules in revolutionizing surgical methodologies and patient outcomes by providing precise molecular insights during surgical procedures (DSouza et al., 2016).
Environmental and Toxicological Considerations
The environmental fate and biodegradability of polyfluoroalkyl chemicals are critical areas of research, given their widespread use and potential for persistence and bioaccumulation. Studies on microbial degradation pathways and the environmental transformations of these compounds contribute to our understanding of their long-term ecological impacts. These investigations are vital for assessing the environmental safety of fluorinated chemicals and for informing regulatory and remediation strategies (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCCVCMWPHTGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]urea](/img/structure/B4593160.png)
![[2-bromo-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4593165.png)
![1-(4-chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea](/img/structure/B4593173.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4593184.png)

![2-chloro-N-[2-[(4-chlorophenyl)methoxy]ethyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4593191.png)
![5-[(dimethylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4593200.png)

![methyl 2-{[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B4593209.png)

![2-oxo-2-phenylethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4593216.png)
![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4593222.png)
![3-methoxy-N-{3-[(2-methoxyethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4593232.png)
![[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B4593245.png)
